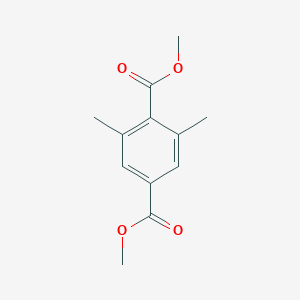
Dimethyl 2,6-dimethylterephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,6-dimethylterephthalate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Production
Polyethylene Terephthalate (PET) : DMDMT serves as a precursor for the production of PET, a widely used polyester in textiles, packaging, and plastic bottles. The polymerization process involves transesterification with ethylene glycol, resulting in PET's formation. PET is valued for its strength, lightweight nature, and recyclability.
Polybutylene Terephthalate (PBT) : Another significant application of DMDMT is in the synthesis of PBT. PBT is utilized in engineering plastics due to its excellent mechanical properties and resistance to heat and chemicals. It finds applications in automotive components, electrical housings, and consumer goods.
Polytrimethylene Terephthalate (PTT) : DMDMT is also involved in producing PTT, which offers superior elasticity and resilience compared to PET. PTT is increasingly used in textiles and carpets due to its soft feel and durability.
Industrial Applications
Coatings and Adhesives : DMDMT-based polyesters are employed in producing coatings and adhesives. The high-performance properties of these materials make them suitable for automotive finishes, industrial coatings, and construction adhesives.
Films : The compound is used in manufacturing polyester films that are critical for packaging applications. These films provide excellent barrier properties against moisture and gases, enhancing product shelf life.
Environmental Sustainability
Recycling Processes : DMDMT plays a role in recycling PET waste into new polyester products. The hydrolysis of PET can regenerate DMDMT, which can then be repolymerized into new plastic materials. This process contributes to reducing plastic waste and promoting circular economy practices.
Biorenewable Sources : Recent studies have explored synthesizing DMDMT from biorenewable sources such as methyl coumalate. This approach not only reduces reliance on fossil fuels but also minimizes environmental impact by utilizing renewable feedstocks .
Case Studies
化学反応の分析
Esterification of 2,6-Naphthalenedicarboxylic Acid
The primary synthesis route involves the direct esterification of 2,6-naphthalenedicarboxylic acid (NDA) with methanol. This reaction is catalyzed under high-temperature conditions (200–350°C) using acid catalysts such as titanic acid ester or molybdophosphoric acid .
Reaction Mechanism:
C12H8O4(NDA)+2CH3OHCatalystC14H12O4(DMN)+2H2O
Key Process Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 270–300°C | ↑ Yield (>90%) |
| Catalyst Loading | 0.5–10 wt% | ↑ Reaction Rate |
| Solvent | Trimethyl trimellitate | Prevents clogging |
Industrial Example :
- A continuous process using trimethyl trimellitate as a solvent achieved 94.5% yield at 280°C with a residence time of 15 minutes .
- Post-reaction distillation and crystallization removed isomers and residual acids, yielding >99.9% pure DMN .
Role of Mixed Solvent Systems
Mixed solvents enhance reaction efficiency by improving solubility and fluidity. A blend of trimethyl trimellitate with methyl benzoate or dimethyl o-phthalate is commonly used .
Solvent Performance Comparison:
| Solvent Combination | Reaction Rate (mol/hr) | Final Purity |
|---|---|---|
| Trimethyl trimellitate alone | 0.85 | 99.5% |
| Trimethyl trimellitate + methyl benzoate | 1.12 | 99.9% |
Catalyst Efficiency:
| Catalyst Type | TPA Yield (Analogous System) | Stability |
|---|---|---|
| Nb/HZSM-5 (0.6 wt% Nb) | 94% | High |
| Co-Mn Acetate | 91% | Moderate |
Industrial-Scale Production
The Witten process (adapted for DMN) involves:
- Oxidation : p-xylene derivatives to intermediate acids.
- Esterification : Methanol treatment under pressure.
- Distillation : Removal of by-products like dimethyl ether .
Continuous Reactor Performance :
| Residence Time (hr) | Temperature (°C) | DMN Yield |
|---|---|---|
| 2 | 270 | 91.5% |
| 4 | 280 | 94.5% |
特性
CAS番号 |
18958-18-4 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
dimethyl 2,6-dimethylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-7-5-9(11(13)15-3)6-8(2)10(7)12(14)16-4/h5-6H,1-4H3 |
InChIキー |
YUIDQXMTXCEYCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC |
正規SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















